Computational Lipophilicity (cLogP) Differentiation: p-Tolyl Target vs. Unsubstituted Phenyl Analog
The target compound incorporates an N-(4-methylphenyl) (p-tolyl) substituent on the pyrrolidinone ring, which is directly compared to the des-methyl phenyl analog 1-cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894001-62-8). The addition of a para-methyl group is predicted to increase lipophilicity. PubChem-computed XLogP3-AA values provide a quantitative, though computational, differentiation [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 (XLogP3-AA, PubChem computed) |
| Comparator Or Baseline | 1-cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: XLogP3-AA not specifically listed, but the des-methyl phenyl analog is predicted to be less lipophilic. |
| Quantified Difference | Attributable to the +CH₃ increment on the aromatic ring; exact ΔXLogP value requires experimental determination. |
| Conditions | In silico prediction using XLogP3 3.0 algorithm; PubChem 2024.11.20 release [1]. |
Why This Matters
Lipophilicity differences can drive differential non-specific binding, solubility, and membrane permeability in cellular assays.
- [1] PubChem. 1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. Compound Summary CID 16801412. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. Compound Summary CID 16801408. National Center for Biotechnology Information. View Source
